molecular formula C14H20N2 B14888000 Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane

Rel-(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane

Cat. No.: B14888000
M. Wt: 216.32 g/mol
InChI Key: NGNQCJGKLHCSKU-VNXPTHQBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-8-(1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane: is a bicyclic compound with a unique structure that includes a diazabicyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-8-(1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane typically involves the cycloaddition of azomethine ylides with alkenes. One common method is the 1,3-dipolar cycloaddition reaction, which can be catalyzed by rhodium(II) complexes and chiral Lewis acids . The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

cis-8-(1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the diazabicyclo framework.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

cis-8-(1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of cis-8-(1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane involves its interaction with specific molecular targets and pathways. The diazabicyclo framework allows it to act as a ligand, binding to metal ions or enzymes and modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[4.2.0]octane: A similar bicyclic compound without the diazabicyclo framework.

    8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom in the ring structure.

Uniqueness

cis-8-(1-Phenylethyl)-3,8-diazabicyclo[4.2.0]octane is unique due to its specific diazabicyclo framework, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C14H20N2

Molecular Weight

216.32 g/mol

IUPAC Name

(1R,6S)-8-(1-phenylethyl)-3,8-diazabicyclo[4.2.0]octane

InChI

InChI=1S/C14H20N2/c1-11(12-5-3-2-4-6-12)16-10-13-7-8-15-9-14(13)16/h2-6,11,13-15H,7-10H2,1H3/t11?,13-,14-/m0/s1

InChI Key

NGNQCJGKLHCSKU-VNXPTHQBSA-N

Isomeric SMILES

CC(C1=CC=CC=C1)N2C[C@H]3[C@@H]2CNCC3

Canonical SMILES

CC(C1=CC=CC=C1)N2CC3C2CNCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.